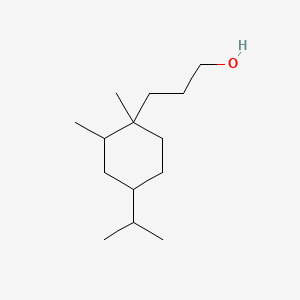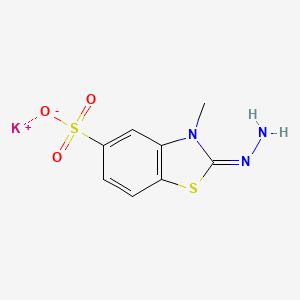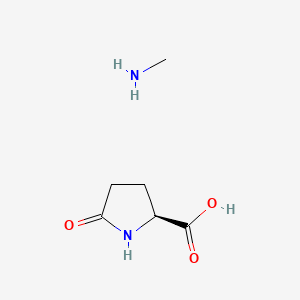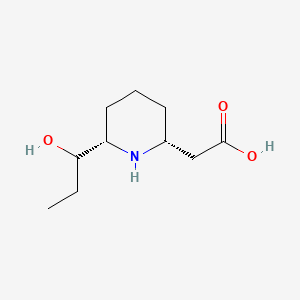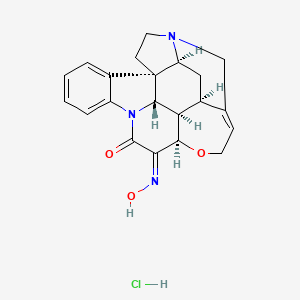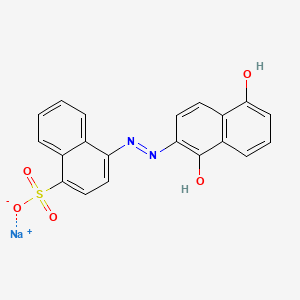
Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate: is a synthetic organic compound with the molecular formula C20H14N2O5SNa. It is commonly used in various industrial applications, particularly in the dye and pigment industry due to its vibrant color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate typically involves the diazotization of 1,5-dihydroxy-2-naphthylamine followed by coupling with naphthalene-1-sulphonic acid . The reaction is carried out under acidic conditions to facilitate the formation of the azo bond.
Industrial Production Methods: In industrial settings, the compound is produced by gradually adding the sodium salt of naphthalene-1,5-disulfonic acid to an excess of 75% sodium hydroxide. The mixture is then heated under pressure to 276°C over the course of 7 hours, followed by an additional 5 hours of heating to complete the reaction .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions are typically employed.
Substitution: Electrophilic substitution reactions can occur in the presence of strong acids or bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of amines .
Scientific Research Applications
Chemistry: In chemistry, Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate is used as a coupling component in the synthesis of azo dyes .
Biology and Medicine: The compound has applications in biological staining and as a pH indicator due to its color-changing properties under different pH conditions .
Industry: Industrially, it is used in the production of dyes and pigments, particularly for textiles and leather .
Mechanism of Action
The mechanism by which Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate exerts its effects involves the formation of an azo bond, which is responsible for its vibrant color properties. The molecular targets and pathways involved include interactions with various substrates in dyeing processes, leading to the formation of stable colored complexes.
Comparison with Similar Compounds
- Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)benzene-1-sulphonate
- Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)phenyl-1-sulphonate
- Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)tolyl-1-sulphonate
Uniqueness: Compared to these similar compounds, Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate is unique due to its specific structural configuration, which imparts distinct color properties and stability in various industrial applications.
Properties
CAS No. |
94160-43-7 |
|---|---|
Molecular Formula |
C20H13N2NaO5S |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
sodium;4-[(1,5-dihydroxynaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H14N2O5S.Na/c23-18-7-3-6-15-13(18)8-9-17(20(15)24)22-21-16-10-11-19(28(25,26)27)14-5-2-1-4-12(14)16;/h1-11,23-24H,(H,25,26,27);/q;+1/p-1 |
InChI Key |
CIZAKYJKLFQMBS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C=C3)C(=CC=C4)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


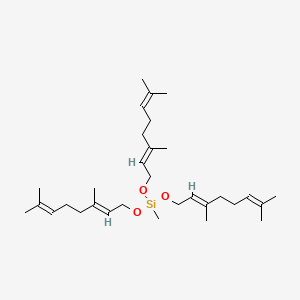

![N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide](/img/structure/B12676051.png)

